4-Chloro-2-methoxypyridine-3-carbaldehyde
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Description
4-Chloro-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-chloro-2-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZPPOFSODEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696118 |
Source
|
Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008451-58-8 |
Source
|
Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.